molecular formula C22H20O7 B2603617 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 858762-54-6

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B2603617
CAS RN: 858762-54-6
M. Wt: 396.395
InChI Key: FESZDLDGLBQFNO-IUXPMGMMSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a cyclopropane ring, which is a three-membered ring, and a carboxylate group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and cyclopropane rings would contribute to the rigidity of the molecule, while the carboxylate group could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Anti-Apoptotic Activity

The compound has been studied for its anti-apoptotic properties. In a recent study by Mostafa et al., novel derivatives of this compound were synthesized as anti-apoptotic agents. Specifically, a series of new thiadiazole analogues derived from the compound showed promising activity in decreasing tissue damage induced by ischemia/reperfusion (I/R) in rat kidneys. Notably, compounds 2c and 2g demonstrated significant anti-apoptotic effects, with compound 2c exhibiting more potency and selectivity toward caspase-3 and caspase-9 inhibition .

Anticancer Potential

Cinnamic acid derivatives, to which this compound belongs, have attracted attention due to their biological activities. The compound’s structural backbone allows for modifications to enhance potency and pharmacokinetics. Additionally, the 1,2,3-triazole motif, present in this compound, has shown diverse biological activities, including anticancer effects. Therefore, exploring its potential as an anticancer agent is warranted. For instance, novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines, showing prominent activity against both cancer cell types .

Other Biological Activities

While the above two fields are well-studied, there may be additional applications worth exploring. For instance, cinnamic acid derivatives have also been investigated for antioxidant, anti-inflammatory, and antimicrobial activities . Further research could uncover novel applications in these areas.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include exploring its potential applications (for example, in medicine or materials science), investigating its reactivity and physical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-18-9-12(10-19(26-2)21(18)27-3)8-17-20(23)15-7-6-14(11-16(15)29-17)28-22(24)13-4-5-13/h6-11,13H,4-5H2,1-3H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESZDLDGLBQFNO-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

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